molecular formula C9H9BrN4 B8651762 5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole

5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole

Cat. No. B8651762
M. Wt: 253.10 g/mol
InChI Key: ZUYUSHLQAGYSDF-UHFFFAOYSA-N
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Description

5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C9H9BrN4 and its molecular weight is 253.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole

InChI

InChI=1S/C9H9BrN4/c1-5-3-7(4-6(2)8(5)10)9-11-13-14-12-9/h3-4H,1-2H3,(H,11,12,13,14)

InChI Key

ZUYUSHLQAGYSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=NNN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(4-Bromo-3,5-dimethylphenyl)-2H-tetrazole may be obtained as follows: To a solution of 135 g (0.642 mol) 4-bromo-3,5-dimethylbenzonitrile in 960 mL anhydrous xylene, 141.6 g (1.028 mol) sodium azide and 10.48 g (1.028 mol) triethylammonium chloride is added. The mixture is heated to 115° C. and stirred overnight. After cooling to r.t. the reaction mixture is poured into 2 L of ice water and the pH is adjusted to pH=1 by acidification with conc. aq. hydrochloric acid. Stirring is continued for 1 h. The crude product is filtered off, washed with n-hexane (lx 500 mL) and water (3×600 mL) and dried to yield the intermediate 5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole. 166 g (0.29 mol) 5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole is dissolved in 3.2 L DMF and cooled to −10° C., before 305 g (2.15 mol) iodomethane is added. Afterwards, a solution of 71.3 g (0.742 mol) sodium tert-butoxide in 810 mL anhydrous THF is added slowly over a period of 25 min whilst keeping the temperature constant. After full conversion the reaction mixture is warmed to r.t. and poured into 1 L water. The resulting suspension is stirred for an additional hour at r.t. The crude product is filtered off, washed with water (3×1 L) and dried. After recrystallization from acetonitrile/water (1:1) mixture 90.8 g of the title compound is obtained as off white solid.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step One
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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